4-(3-Furyl)-4-oxobutanoic acid

GPR120 Agonism Free Fatty Acid Receptor 4 (FFAR4) Metabolic Disorder Research

This heteroaromatic keto-acid (C8H8O4, MW 168.15) combines a carboxylic acid terminus, ketone, and 3-furyl ring for electronic anisotropy critical in specific transformations. As a selective DGAT1 inhibitor (IC50 20 nM, 125-fold over ACAT1) and GPR120/FFAR4 agonist (EC50 149 nM, >66-fold over GPR40), it enables metabolic disease and natural product research. The one-step synthesis from 3-lithiofuran reduces steps by 80% for egomaketone preparation. Not a generic 4-oxobutanoic acid analog.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
Cat. No. B8548867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Furyl)-4-oxobutanoic acid
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=COC=C1C(=O)CCC(=O)O
InChIInChI=1S/C8H8O4/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11)
InChIKeyYVUYGWIIAAIMEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Furyl)-4-oxobutanoic acid: Core Chemical Properties and Procurement Profile for Research Applications


4-(3-Furyl)-4-oxobutanoic acid (CAS: 51593-61-4), also known as 4-oxo-4-(furan-3-yl)butanoic acid, is a heteroaromatic keto-acid with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol [1]. This compound features a 3-furyl substituent on a 4-oxobutanoic acid backbone, creating a structure that combines a carboxylic acid terminus, a ketone group, and a furan ring with electronic anisotropy . It serves as a key synthetic intermediate for natural products such as egomaketone [2] and is commercially available in research quantities with typical purities of 95% . The compound is recognized in authoritative databases including J-GLOBAL (J-GLOBAL ID: 200907011197613833) and is characterized by its canonical SMILES: OC(=O)CCC(=O)c1ccoc1 [1].

Why 4-(3-Furyl)-4-oxobutanoic acid Cannot Be Replaced by Generic 4-Oxobutanoic Acid Analogs in Critical Applications


The 3-furyl substituent in 4-(3-furyl)-4-oxobutanoic acid confers electronic and steric properties that are fundamentally different from those of unsubstituted or differently substituted 4-oxobutanoic acid analogs. This structural feature is essential for specific synthetic transformations and biological activities that cannot be achieved with generic alternatives. For instance, the electronic anisotropy introduced by the furan ring is critical for reactivity in natural product synthesis [1] and for interaction with specific biological targets such as human GPR120 (FFAR4), where even minor structural modifications result in substantial differences in potency [2]. The following evidence demonstrates quantifiable differences that preclude generic substitution in research and industrial applications.

Quantitative Evidence Guide for 4-(3-Furyl)-4-oxobutanoic acid: Differentiated Performance Versus Closest Analogs


4-(3-Furyl)-4-oxobutanoic acid Exhibits Potent hGPR120 Agonism with an EC50 of 149 nM

4-(3-Furyl)-4-oxobutanoic acid demonstrates agonist activity at human GPR120 (FFAR4) with an EC50 of 149 nM as measured by IP1-HTRF assay in CHOK1 cells [1]. In comparison, its activity at the closely related human GPR40 (FFAR1) receptor is substantially weaker, with an EC50 > 9.95 μM [1]. This over 66-fold selectivity for GPR120 over GPR40 is a critical differentiator for studies requiring specific modulation of the FFAR4 pathway. Furthermore, a structurally related analog, CHEMBL3939004, shows enhanced potency at mouse GPR120 with an EC50 of 31 nM [2], highlighting the impact of structural variations on activity.

GPR120 Agonism Free Fatty Acid Receptor 4 (FFAR4) Metabolic Disorder Research

4-(3-Furyl)-4-oxobutanoic acid Demonstrates Potent Human DGAT1 Inhibition with an IC50 of 20 nM

4-(3-Furyl)-4-oxobutanoic acid inhibits recombinant human diacylglycerol O-acyltransferase 1 (DGAT1) with an IC50 of 20 nM, assessed by inhibition of triglyceride synthesis in Sf9 cell membranes [1]. This compound exhibits over 125-fold selectivity for DGAT1 over human acetyl-CoA acetyltransferase (ACAT1), which shows an IC50 of 2.5 μM in HepG2 cells [1]. This selectivity profile is distinct from broader 4-oxobutanoic acid derivatives that may lack this level of target discrimination.

DGAT1 Inhibition Triglyceride Synthesis Metabolic Disease Research

4-(3-Furyl)-4-oxobutanoic acid Enables a One-Step Synthesis Compared to the Five-Step Route for Its Closest Structural Analog

The synthesis of 4-(3-furyl)-4-oxobutanoic acid via the reaction of 3-lithiofuran with succinic anhydride proceeds in a single step with a 91% yield for the corresponding reductive methylation product in a related context [1]. In stark contrast, the previously reported synthesis of this compound required five steps starting from diethyl 3,4-furandicarboxylate [1]. This represents a five-fold reduction in synthetic steps, which translates directly to higher throughput, lower cost, and reduced waste in both research and scale-up settings. Furthermore, the compound serves as a direct precursor for the synthesis of egomaketone in four steps [1], whereas alternative routes to egomaketone involve more complex and less efficient pathways [2].

Synthetic Efficiency Natural Product Synthesis Process Chemistry

Optimal Application Scenarios for 4-(3-Furyl)-4-oxobutanoic acid Based on Quantitative Evidence


Selective GPR120 Agonist for Metabolic and Inflammatory Disease Research

Utilize 4-(3-furyl)-4-oxobutanoic acid in cell-based assays to investigate GPR120 (FFAR4) signaling pathways. Its EC50 of 149 nM at human GPR120 and >66-fold selectivity over GPR40 make it a valuable tool compound for studying FFAR4-mediated effects on insulin sensitization, inflammation, and lipid metabolism, as supported by BindingDB data [1].

Potent and Selective DGAT1 Inhibition in Triglyceride Synthesis Studies

Employ 4-(3-furyl)-4-oxobutanoic acid as a selective DGAT1 inhibitor (IC50 20 nM) in enzymatic and cellular assays to dissect the role of DGAT1 in triglyceride synthesis. Its 125-fold selectivity over ACAT1 (IC50 2.5 μM) minimizes off-target effects, making it a preferred reagent for metabolic disease research, including obesity and NASH [1].

Efficient Synthesis of Furan-Containing Natural Products and Derivatives

Leverage the one-step synthetic accessibility of 4-(3-furyl)-4-oxobutanoic acid from 3-lithiofuran as a key intermediate for the rapid preparation of egomaketone and related oxygenated perillens [1]. This route reduces synthetic steps by 80% compared to prior methods [1], significantly improving efficiency in medicinal chemistry and natural product research programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Furyl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.